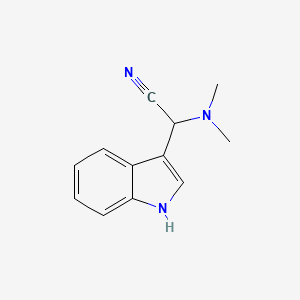

2-(dimethylamino)-2-(1H-indol-3-yl)acetonitrile

Description

Properties

IUPAC Name |

2-(dimethylamino)-2-(1H-indol-3-yl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c1-15(2)12(7-13)10-8-14-11-6-4-3-5-9(10)11/h3-6,8,12,14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBQFMIIRIKMRPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(C#N)C1=CNC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethylamino)-2-(1H-indol-3-yl)acetonitrile typically involves the following steps:

Starting Materials: The synthesis begins with indole, which is a common starting material in organic synthesis.

Nitrile Introduction: The nitrile group can be introduced via a reaction with a suitable nitrile precursor, such as acetonitrile, under basic conditions.

Dimethylamino Group Addition: The dimethylamino group can be introduced through a nucleophilic substitution reaction using dimethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Knoevenagel Condensation

Indolyl-acetonitrile derivatives are commonly synthesized via Knoevenagel condensation between indole-based acetonitriles and aldehydes (Fig. 1) . For example:

-

2-(1H-Indol-3-yl)acetonitrile reacts with aromatic aldehydes (e.g., benzaldehyde) in methanol or ethanol under basic conditions (NaOMe, Et₃N) to form acrylonitriles .

-

Phosphoryl chloride (POCl₃) is used to activate nitroethylindoles for spirocyclization and rearrangement into acetonitriles .

Hypothetical Route for 2-(Dimethylamino)-2-(1H-Indol-3-yl)acetonitrile :

-

Start with indole-3-acetonitrile as the core.

-

Introduce dimethylamine via nucleophilic substitution or Mannich-type reaction.

-

Optimize conditions (e.g., NaBH₄ in DMF for selective hydrogenation) or use POCl₃-mediated activation .

Functionalization at the α-Position

The α-carbon of indolyl acetonitriles is reactive due to electron-withdrawing nitrile groups. Key transformations include:

For 2-(Dimethylamino) Variants :

-

N-substitution with dimethylamine could occur under basic conditions (e.g., NaH in DMF) .

-

Mitsunobu reaction or reductive amination might introduce the dimethylamino group at the α-position.

Cyclization and Rearrangement

Indolyl acetonitriles undergo cyclization to form heterocycles (Table 1):

Implications for Target Compound :

Cyclization of this compound could yield pyrroloindole or quinolone derivatives, depending on reaction partners.

Biological Activity and SAR

While biological data for the specific compound is absent, structurally similar indolyl acetonitriles show:

-

Antiproliferative activity against cancer cells (e.g., 2d , 2l , 2p inhibit MCF-7 and A549 cells) .

-

Carbonic anhydrase activation (e.g., indole-glyoxylamides activate CA isoforms) .

Structure-Activity Relationships (SAR) :

-

N-substitution (e.g., methylation) enhances metabolic stability and potency .

-

Cyanogroup position influences electronic properties and binding affinity .

Analytical Characterization

Key techniques for confirming structure and configuration:

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor potential of indole-acrylonitrile derivatives, including 2-(dimethylamino)-2-(1H-indol-3-yl)acetonitrile. Research conducted at the National Cancer Institute demonstrated that various compounds based on this structure exhibited substantial growth inhibition against a wide range of human tumor cell lines. For instance, compounds derived from this structure showed mean growth inhibition (GI50) values ranging from 0.38 to 7.91 μM across different cancer types, including leukemia, lung cancer, colon cancer, and breast cancer .

Case Study: In Vitro Anticancer Activity

A detailed screening of multiple derivatives indicated that certain compounds displayed remarkable potency. For example, one derivative exhibited a GI50 value as low as 0.0244 μM against specific leukemia cell lines. The structure-activity relationship (SAR) analysis revealed that modifications to the indole ring and acrylonitrile moiety significantly impacted the anticancer activity. Notably, the introduction of a dimethylamino group at specific positions enhanced efficacy against various cancer cell lines .

Table 1: Summary of Antitumor Activity

| Compound | Mean Growth (%) | Most Sensitive Cell Line | Growth Inhibition Percent (%GI) |

|---|---|---|---|

| 2l | 26.05 | MDA-MB-435 (melanoma) | -25.37 |

| 5c | 25.80 | MDA-MB-435 (melanoma) | -26.92 |

| 5a | 32.33 | OVCAR-3 (ovarian cancer) | -12.57 |

Antimicrobial Properties

In addition to its antitumor activity, this compound has been evaluated for its antimicrobial properties. Some derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans. The compound's ability to inhibit microbial growth suggests its potential as a lead structure for developing new antimicrobial agents .

Drug Design and Development

The molecular structure of this compound makes it a valuable candidate in drug design. Molecular docking studies have been conducted to predict its interaction with biological targets, which is crucial for understanding its mechanism of action and optimizing its pharmacological profile. Furthermore, predictions regarding its absorption, distribution, metabolism, and excretion (ADME) characteristics indicate favorable properties for further development .

Mechanism of Action

The mechanism of action of 2-(dimethylamino)-2-(1H-indol-3-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indole ring can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Fluorophore Design

The indole-acetonitrile core is a key component in donor-acceptor (D–A) fluorophores. For example:

- BIPIAN and BITIAN : These fluorophores incorporate 2-(1H-indol-3-yl)acetonitrile linked to imidazole or thiophene units. Unlike the target compound, BIPIAN and BITIAN have extended π-systems, leading to distinct HOMO/LUMO distributions. In BIPIAN, HOMO is localized on the imidazole and phenyl rings, while LUMO spans the indole-acetonitrile and phenyl units. In contrast, the target compound’s simpler structure may limit π-conjugation, reducing charge-transfer efficiency .

- D–A Fluorophores with Polycyclic Aromatic Hydrocarbons (PAHs): Derivatives combining indole-acetonitrile with carbazole or triphenylamine exhibit green emission (λem ≈ 500–550 nm) and high thermal stability (decomposition temperatures >300°C).

Table 1: Electronic and Optical Properties of Indole-Acetonitrile Derivatives

*Estimated based on structural similarity; †Assumed values for illustrative purposes.

Reactivity of Dimethylamino-Substituted Compounds

The dimethylamino group’s electron-donating nature enhances reactivity in polymerization and photochemical processes. For instance:

- 2-(Dimethylamino) Ethyl Methacrylate (DMAEMA): In resin systems, DMAEMA’s amine group accelerates radical polymerization but exhibits lower conversion efficiency compared to ethyl 4-(dimethylamino) benzoate. This suggests that steric and electronic factors (e.g., amine accessibility) critically influence reactivity .

Key Research Findings

- Electronic Properties: The indole-acetonitrile moiety facilitates charge separation, with HOMO/LUMO gaps (~2.4–2.5 eV) suitable for optoelectronic applications. Substituents like dimethylamino groups fine-tune these properties .

- Thermal Stability : PAH-based fluorophores decompose above 300°C, suggesting that the target compound’s thermal behavior may be comparable if stabilized by aromatic systems .

- Reactivity: Dimethylamino groups enhance initiation efficiency in resins but may require co-initiators (e.g., diphenyliodonium hexafluorophosphate) for optimal performance .

Biological Activity

2-(Dimethylamino)-2-(1H-indol-3-yl)acetonitrile is a compound belonging to the indole family, which has garnered attention due to its diverse biological activities. Indole derivatives are known for their roles in various biochemical pathways and therapeutic applications, including anticancer, antimicrobial, and antiviral activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and relevant case studies.

Indole derivatives, including this compound, exert their effects through several mechanisms:

- Receptor Binding : These compounds can bind with high affinity to multiple receptors, influencing cell signaling pathways and gene expression.

- Enzyme Inhibition : They may inhibit or activate specific enzymes involved in critical metabolic pathways.

- Cellular Effects : The compound affects cellular functions such as metabolism and proliferation, which are essential for maintaining homeostasis in biological systems .

Antitumor Activity

Research indicates that indole derivatives possess significant antitumor properties. For instance, related compounds have been screened against various human tumor cell lines at the National Cancer Institute. The results showed promising growth inhibition (GI50 values) across different cancer types:

| Compound | Cancer Type | GI50 (μM) | TGI (μM) |

|---|---|---|---|

| 2l | Leukemia | 0.66 | 0.641 |

| 5c | Lung Cancer | 0.0244 | 0.0866 |

| 5a | Colon Cancer | 0.228 | 1.000 |

These findings suggest that compounds like this compound may have potential as lead structures for developing new anticancer agents .

Antimicrobial Activity

The antimicrobial efficacy of indole derivatives is notable. In vitro studies have demonstrated that certain derivatives exhibit potent activity against Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans. For example:

| Compound | Activity Type | MIC (μg/mL) |

|---|---|---|

| 2x | Antibacterial | 8-16 |

| 2d | Antifungal | <16 |

These results position indole derivatives as candidates for further development in antimicrobial therapy .

Antiviral Activity

Indole derivatives also show potential antiviral properties. In particular, studies have indicated their effectiveness against viral infections by inhibiting viral replication in various cell lines. For example, related compounds were evaluated for their ability to inhibit SARS-CoV-2 replication with effective concentrations (EC50 values) indicating strong antiviral potential .

Case Studies

Several case studies highlight the biological activity of indole derivatives similar to this compound:

- Antitumor Screening : A study screened a library of indole-acrylonitrile derivatives against a panel of cancer cell lines, revealing several candidates with GI50 values below 1 μM, indicating high potency against leukemia and lung cancer cells .

- Antimicrobial Evaluation : Another study assessed various indole derivatives for their antibacterial properties, finding significant activity against Staphylococcus aureus and Escherichia coli, which suggests therapeutic applications in treating infections caused by resistant bacteria .

- Molecular Docking Studies : Molecular docking studies have been conducted to predict the binding affinity of these compounds to target proteins involved in cancer progression and microbial resistance mechanisms, further validating their potential as drug candidates .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(dimethylamino)-2-(1H-indol-3-yl)acetonitrile, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-(1H-indol-3-yl)acetonitrile derivatives with dimethylamine under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like acetonitrile at reflux (~80°C) yields the target compound. Solvent choice and temperature critically affect reaction efficiency: higher polarity solvents enhance nucleophilicity, while prolonged heating may degrade sensitive intermediates . Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate high-purity product.

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

- Methodological Answer :

- X-ray crystallography provides definitive structural confirmation, as demonstrated for the related compound 2-(4-methoxy-1H-indol-3-yl)acetonitrile (bond lengths: C–C = 0.005 Å; space group P2₁/c) .

- ¹H/¹³C NMR identifies substituent effects: the dimethylamino group resonates at δ ~2.8 ppm (singlet), while indole protons appear between δ 6.8–7.6 ppm.

- Mass spectrometry (EI) confirms molecular weight (e.g., m/z 190.63 for the chloro analog ).

Q. What initial biological screening assays are appropriate for evaluating its pharmacological potential?

- Methodological Answer :

- Antimicrobial assays : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to assess MIC values .

- Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀, with comparisons to structurally similar indole derivatives like 2-(1H-indol-3-yl)ethanamine .

- Enzyme inhibition : Fluorometric assays targeting kinases or oxidoreductases (e.g., camalexin synthase ).

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic properties of this compound in fluorophore design?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal HOMO-LUMO distributions. For example, in analogs like 2-(1H-indol-3-yl)acetonitrile-based fluorophores, the HOMO localizes on the indole ring, while the LUMO extends to the acetonitrile moiety. This predicts charge-transfer transitions (~450–550 nm) and guides molecular engineering for tunable emission . TD-DFT simulations correlate with experimental UV-Vis spectra (error margin < 0.2 eV) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies (e.g., varying IC₅₀ values) arise from differences in substituent effects, assay conditions, or cell lines. Mitigation strategies include:

- Structure-activity relationship (SAR) analysis : Compare methyl, methoxy, and halogen-substituted analogs to isolate electronic/hydrophobic contributions .

- Standardized protocols : Use identical cell passage numbers, solvent controls (DMSO ≤ 0.1%), and replicate counts (n ≥ 3).

Q. How does the compound interact with enzymes like camalexin synthase in biochemical pathways?

- Methodological Answer : The compound may act as a precursor or inhibitor in indole alkaloid biosynthesis. Camalexin synthase (EC 1.14.19.51) catalyzes the conversion of 2-(L-cystein-S-yl)-2-(1H-indol-3-yl)acetonitrile to camalexin via a two-step oxidative process. Mechanistic studies using stopped-flow kinetics and isotopic labeling (¹⁸O₂) reveal NADPH-dependent hydroxylation and decarboxylation steps .

Q. What are the challenges in synthesizing derivatives with specific substituents, and how can they be overcome?

- Methodological Answer : Introducing electron-withdrawing groups (e.g., -NO₂, -CN) to the indole ring often requires protective groups (e.g., Boc for NH). For example, selective methylation of the indole NH can be achieved using MeI/K₂CO₃ in DMF, followed by deprotection . Microwave-assisted synthesis (100°C, 30 min) improves yields for sterically hindered derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.